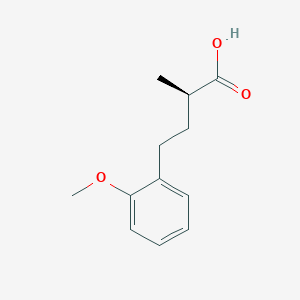

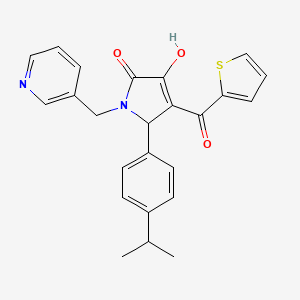

(2S)-1-methyl-2-phenylaziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aziridine derivatives, including (2S)-1-methyl-2-phenylaziridine, involves various strategies that aim for efficiency, selectivity, and the ability to introduce different functional groups. For instance, enantiomerically pure aziridines, such as 2-phenyl-2-trifluoromethylaziridines, have been synthesized through Mitsunobu-type cyclization of corresponding N-protected amino alcohols, highlighting the versatility in synthesizing structurally complex aziridines (Grellepois, Nonnenmacher, Lachaud, & Portella, 2011).

Molecular Structure Analysis

The molecular and solid-state structures of aziridine derivatives provide insights into their reactivity and potential interactions in various chemical contexts. X-ray diffraction studies, along with NMR, CI mass spectroscopy, and computational analyses, have been employed to elucidate the structures of compounds closely related to (2S)-1-methyl-2-phenylaziridine, revealing the importance of sterics and electronics in determining their reactivity and properties (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Aziridine derivatives participate in a range of chemical reactions, including ring-opening reactions with nucleophiles, which are pivotal for further chemical transformations and synthesis of complex molecules. The reactivity of aziridines can be influenced by the presence of substituents, which affect their electrophilic and nucleophilic properties. Studies have shown that aziridines can undergo regioselective ring opening under acidic conditions, demonstrating their potential in synthetic chemistry (Wang et al., 2008).

Applications De Recherche Scientifique

Catalytic Hydrogenolysis : Sugi and Mitsui (1969) investigated the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over several group VIII transition metal catalysts. They found that 2-phenylpropylamine was the main product, with variations in configuration depending on the catalyst used. This study provides insight into the stereochemistry and reactivity of aziridines in hydrogenolysis reactions (Sugi & Mitsui, 1969).

Synthesis of Enantiomerically Pure 2-Acylaziridines : Yun et al. (2003) developed an efficient method for preparing various enantiomerically pure 2-acylaziridines from corresponding aziridine-2-carboxylates. Their methodology included the use of Weinreb’s amide and organometallic compounds, leading to the synthesis of compounds like N-Boc-safingol and N-Boc-spisulosine (Yun et al., 2003).

Rhodium(I) Catalyzed Carbonylative Ring Expansion : Ardura, López, and Sordo (2006) conducted a theoretical study on the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine. They focused on the regioselectivity and enantiospecificity of this process, providing valuable insights into the reaction mechanisms and factors influencing the outcomes (Ardura et al., 2006).

Propriétés

IUPAC Name |

(2S)-1-methyl-2-phenylaziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWLTKMOHDXNCK-YHMJZVADSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-methyl-2-phenylaziridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

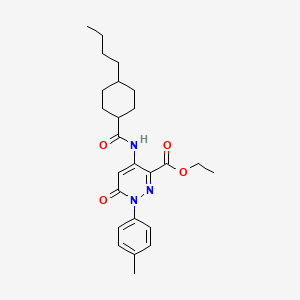

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)

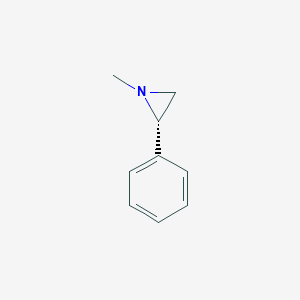

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)

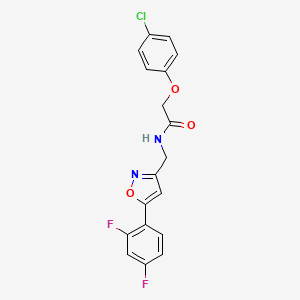

![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)